N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWZPYLMMMKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction using imidazole and a suitable leaving group on the pyridazine ring.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is investigated for its potential as an enzyme inhibitor or receptor modulator. The compound is also explored for potential therapeutic effects, including anti-inflammatory and anticancer activities, and is utilized in developing new materials with specific properties.
Synthesis
this compound is synthesized through multi-step reactions from readily available precursors. A typical synthetic route involves:
- Formation of the Pyridazine Core The pyridazine ring is synthesized through the cyclization of dicarbonyl compounds with hydrazine derivatives.
- Introduction of the Imidazole Moiety The imidazole ring is introduced via a nucleophilic substitution reaction using imidazole and a suitable leaving group on the pyridazine ring.
- Attachment of the Chlorophenylmethyl Group The chlorophenylmethyl group is attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.
Potential chemical reactions
this compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation results in the formation of carboxylic acids or ketones.
- Reduction Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
- Substitution This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Nucleophilic substitution can be achieved using sodium azide in DMF, resulting in azide derivatives or other substituted products.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridazine Carboxamides
Compound A : N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Key Differences: The 4-chlorophenylmethyl group in the target compound is replaced with a 4-bromo-2-methylphenyl moiety. Bromine’s larger atomic radius and higher electronegativity compared to chlorine may alter binding affinity or steric interactions with biological targets.
Compound B : 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
- Key Differences :
- The 4-chlorophenylmethyl group is replaced with a 4-(trifluoromethoxy)phenyl substituent.
- The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility compared to the chloro-substituted analog.
- Molecular weight: 363.29 g/mol (vs. ~340–350 g/mol for the target compound, assuming similar core structure) .
Compound C : Crystalline Forms of 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide
- Key Differences :
Compound D : (4aR)-N-(4-Bromo-2-iodophenyl)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Structural and Pharmacological Implications
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Pyridazine-3-carboxamide | Pyridazine-3-carboxamide | Pyridazine-3-carboxamide | Pyridazine-3-carboxamide |
| Key Substituents | 4-Cl-benzyl, imidazole | 4-Br-2-Me-phenyl, imidazole | 4-OCF₃-phenyl, 2-Me-imidazole | Cyclopropanecarboxamido, triazole |
| Molecular Weight (g/mol) | ~340–350 (estimated) | Not reported | 363.29 | ~400–420 (estimated) |
| Electron Effects | Moderate electron-withdrawing (Cl) | Strong electron-withdrawing (Br) | Strong electron-withdrawing (CF₃) | Mixed (cyclopropane, triazole) |
| Potential Advantages | Balanced lipophilicity | Enhanced halogen bonding | Metabolic stability | Improved PK/PD properties |
Research Findings and Trends
- Halogenation : Chloro (target) and bromo (Compound A) substituents are common in kinase inhibitors, but bromine’s larger size may improve occupancy in hydrophobic pockets .
- Heterocycle Replacement: Replacing imidazole with triazole (Compound C) could reduce off-target interactions, as triazoles are less prone to metal coordination in non-target enzymes .
- Deuteration : The deuterated methyl group in Compound C highlights a strategy to prolong half-life by mitigating metabolic degradation .
Notes
Structural variations in the aryl and heterocyclic groups significantly influence solubility, target affinity, and metabolic stability.
The lack of density, melting point, and bioactivity data in public sources (e.g., ) underscores the need for experimental validation.
Patent literature () suggests these analogs are being explored in oncology and inflammation, aligning with the target compound’s hypothesized applications.
Biological Activity
N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, a compound featuring a pyridazine core with imidazole and chlorophenyl substituents, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Many imidazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation and survival.
- Antiviral Activity : Some studies suggest that related compounds possess antiviral properties, potentially through the inhibition of viral replication mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of this compound on colorectal cancer cell lines (SW480 and HCT116). The compound demonstrated potent inhibitory effects with IC50 values of 0.12 μM and 2 μM, respectively. The mechanism involved the downregulation of Ki67, a proliferation marker, indicating its potential as an anticancer agent .
Case Study 2: Antiviral Activity
In another investigation, derivatives of pyridazine compounds were assessed for their antiviral activity against herpes simplex virus type 1 (HSV-1). The compound showed a reduction in viral plaque formation by 69%, highlighting its potential as an antiviral agent .
Q & A
Basic: What are the established synthetic routes for N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide?
Methodological Answer:
The compound is synthesized via multi-step reactions, often involving:
- Suzuki-Miyaura cross-coupling : For introducing the imidazole moiety to the pyridazine core. Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are typically used with boronic acid derivatives under inert conditions .
- Amide coupling : The 4-chlorobenzyl group is introduced via carboxamide formation, often using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) .
- Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers achieves >95% purity, as evidenced by LCMS (e.g., m/z 604 [M+H]+) and retention time consistency (e.g., 1.05 minutes under SMD-TFA50 conditions) .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography : ORTEP-III software with GUI (e.g., ) can resolve stereochemistry and confirm the pyridazine-imidazole core .
- LCMS/HPLC : Retention time reproducibility (e.g., 1.43 minutes under SMD-TFA05) and mass accuracy (<2 ppm error) validate molecular weight and purity .
- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl confirm substitution patterns, with imidazole protons typically resonating at δ 7.5–8.5 ppm .
Advanced: How can reaction conditions be optimized to improve yield in the Suzuki coupling step?
Methodological Answer:
Variables to optimize:
- Catalyst loading : Reduce Pd catalyst to 2–5 mol% to minimize side reactions while maintaining efficiency .
- Solvent systems : Test mixed solvents (e.g., THF/HO) for better boronic acid solubility and reactivity .
- Temperature : Lower temperatures (50–60°C) may reduce decomposition of heat-sensitive intermediates .
- Base selection : Potassium carbonate or cesium carbonate can enhance coupling efficiency compared to weaker bases .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected LCMS peaks or NMR shifts)?
Methodological Answer:
- Cross-validation : Compare LCMS data with orthogonal techniques like HRMS or MALDI-TOF to rule out adducts or impurities .
- Dynamic NMR : Use variable-temperature H NMR to detect conformational exchange broadening in imidazole or pyridazine protons .
- Crystallographic verification : Resolve ambiguous stereochemistry via single-crystal XRD, leveraging software like ORTEP-III .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess electronic effects .
- Bioisosteric replacement : Swap imidazole with triazole or pyrazole to evaluate heterocycle-specific interactions .
- Pharmacophore modeling : Use docking studies to correlate substituent positions (e.g., pyridazine C3 carboxamide) with target binding affinity .
Advanced: How can researchers address polymorphic variability in crystallinity during formulation?
Methodological Answer:
- Screening : Use solvent-drop grinding with 10–12 solvents (e.g., ethanol, acetonitrile) to identify stable polymorphs .
- Thermal analysis : DSC/TGA can detect phase transitions, with endothermic peaks indicating melting points of distinct forms .
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data to confirm phase purity .
Advanced: What analytical methods are suitable for detecting trace impurities in batch synthesis?
Methodological Answer:
- UPLC-MS/MS : Achieve ppb-level detection of residual palladium or unreacted intermediates using triple quadrupole systems .
- ICP-OES : Quantify metal impurities (e.g., Pd, Cu) with <1% RSD precision .
- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns and isocratic elution .
Advanced: How can computational methods aid in predicting metabolic stability of this compound?
Methodological Answer:
- In silico metabolism : Use software like MetaSite to identify vulnerable sites (e.g., imidazole N-methylation or pyridazine oxidation) .
- MD simulations : Assess CYP450 binding affinity with 10–20 ns trajectories to predict clearance rates .
- QSAR models : Train models on logP, polar surface area, and H-bond donors to correlate with microsomal half-life data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
